NMDA Receptor Glycine-Site Activity: β-ACC Ethyl Ester versus α-ACC Ethyl Ester
In strychnine-insensitive [3H]glycine binding assays at the NMDA receptor complex, ethyl 2-aminocyclopropanecarboxylate (β-ACC ethyl ester) and its α-ACC counterpart exhibit a quantitative functional divergence of several orders of magnitude [1]. This difference directly impacts compound selection for CNS-targeted research programs requiring NMDA receptor modulation versus those requiring β-amino acid conformational constraints.
| Evidence Dimension | Inhibition of strychnine-insensitive [3H]glycine binding (IC50) |
|---|---|
| Target Compound Data | IC50 > 40 μM |
| Comparator Or Baseline | 1-Aminocyclopropanecarboxylic acid (ACPC) parent acid |
| Quantified Difference | Several orders of magnitude less potent than ACPC parent acid |
| Conditions | Strychnine-insensitive [3H]glycine binding assay at NMDA receptor complex |
Why This Matters
This quantitative difference establishes that β-ACC ethyl ester is functionally unsuitable for NMDA receptor glycine-site research programs, where α-ACC ethyl ester (2.3-fold more potent than parent acid) [2] is the appropriate selection.
- [1] INIS Repository. Blockade of N-methyl-D-aspartate induced convulsions by 1-aminocyclopropanecarboxylates. Report Number: 21089993. View Source
- [2] NACTEM. CAS:22059-21-8. 1-Aminocyclopropanecarboxylic acid ethyl ester 2.3-fold more potent than parent compound in blocking NMDA-induced convulsions and lethality. View Source
